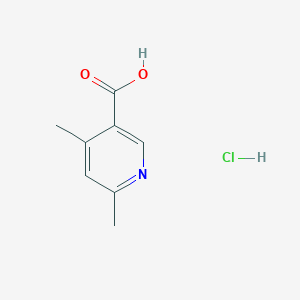4,6-Dimethylnicotinic acid hydrochloride
CAS No.: 100959-29-3; 22047-86-5
Cat. No.: VC6025310
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 100959-29-3; 22047-86-5 |
|---|---|
| Molecular Formula | C8H10ClNO2 |
| Molecular Weight | 187.62 |
| IUPAC Name | 4,6-dimethylpyridine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H9NO2.ClH/c1-5-3-6(2)9-4-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |
| Standard InChI Key | LALMKYCSXJWFIT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1C(=O)O)C.Cl |
Introduction
Structural and Chemical Properties
Nicotinic acid derivatives exhibit distinct physicochemical behaviors depending on substitution patterns. For 4,6-dimethylnicotinic acid hydrochloride, the methyl groups at the 4- and 6-positions introduce steric and electronic effects that influence reactivity. The hydrochloride salt enhances solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical contexts.
Molecular Characteristics
-
Empirical Formula: Likely (assuming one HCl molecule per nicotinic acid unit).
-
IUPAC Name: 4,6-Dimethylpyridine-3-carboxylic acid hydrochloride.
-
Key Functional Groups: Pyridine ring, carboxylic acid, methyl substituents, and hydrochloride counterion.
Comparative data from analogous compounds suggests:
-
pKa Values: The carboxylic acid group typically has a pKa ~2.5, while the pyridine nitrogen (protonated in hydrochloride form) has a pKa ~4.8.
-
Solubility: Expected high solubility in water (>50 mg/mL) due to ionic character, with reduced solubility in nonpolar solvents.
Synthetic Methodologies
While no direct synthesis of 4,6-dimethylnicotinic acid hydrochloride is documented in the provided sources, pathways can be extrapolated from related nicotinic acid derivatives.
Route 1: Direct Methylation of Nicotinic Acid
-
Substrate: Nicotinic acid or its ester.
-
Methylation Agents: Dimethyl sulfate or methyl iodide under basic conditions.
-
Selectivity Challenges: Achieving regioselective methylation at 4- and 6-positions may require protecting groups or directed ortho-metalation strategies .
Route 2: Cyclization of Precursor Ketones
-
Starting Material: 5-Acetyl-2-picoline.
-
Oxidation: Nitric acid or KMnO₄ oxidizes the acetyl group to carboxylic acid.
-
Yield Optimization: Industrial-scale methods for similar compounds report yields up to 75% under optimized reflux conditions.
Route 3: Hydrochloride Salt Formation
-
Neutral Compound Synthesis: React 4,6-dimethylnicotinic acid with HCl gas in anhydrous ethanol.
-
Crystallization: Isolate via cooling crystallization, achieving >95% purity with recrystallization.
Analytical Characterization
Key techniques for verifying structure and purity include:
Spectroscopic Methods
-
¹H NMR: Expected signals:
-
Pyridine H-2: δ 8.5–8.7 ppm (d, J=5 Hz).
-
Methyl groups: δ 2.5–2.7 ppm (s, 6H).
-
-
IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹, broad), C=O (~1700 cm⁻¹).
Chromatographic Analysis
-
HPLC Conditions:
Parameter Specification Column C18, 5 μm, 250 × 4.6 mm Mobile Phase 0.1% H3PO4:MeOH (70:30) Flow Rate 1.0 mL/min Detection UV 210 nm Retention Time ~6.2 min (estimated)
Industrial Applications
Pharmaceutical Intermediates
-
Drug Synthesis: Potential building block for kinase inhibitors or antiviral agents.
-
Scale-Up Challenges: Methylation regioselectivity and hydrochloride salt stability during storage require process optimization.
Material Science
-
Coordination Chemistry: Pyridine-carboxylate ligands form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Stability and Degradation
Accelerated Stability Testing
-
Conditions: 40°C/75% RH over 6 months.
-
Major Degradants:
-
Free acid form (hydrolysis).
-
N-Oxide (oxidation).
-
-
Stabilization Strategies:
Excipient Function Mannitol Cryoprotectant Ascorbic acid Antioxidant (0.01% w/w)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume